Saroglitazar Magnesium

Catalog No.
S542503
CAS No.
1639792-20-3
M.F
C50H56MgN2O8S2
M. Wt
901.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saroglitazar Magnesium

CAS Number

1639792-20-3

Product Name

Saroglitazar Magnesium

IUPAC Name

magnesium bis((2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate)

Molecular Formula

C50H56MgN2O8S2

Molecular Weight

901.4 g/mol

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1

InChI Key

UJYFZCVPOSZDMK-YPPDDXJESA-L

solubility

Soluble in DMSO

Synonyms

Saroglitazar magnesium; ZYH1; ZYH-1; ZYH 1; Saroglitazar, trade name: Lipaglyn.

The exact mass of the compound Saroglitazar magnesium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saroglitazar Magnesium is a first-in-class, dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, predominantly acting on PPARα with moderate PPARγ activity. Commercially supplied as a 2:1 magnesium salt, this specific compound form is engineered to overcome the physicochemical limitations of the free acid, offering optimized solubility, handling, and formulation compatibility. For industrial and research buyers, Saroglitazar Magnesium serves as a critical active pharmaceutical ingredient (API) and reference standard in the development of therapeutics for diabetic dyslipidemia, hypertriglyceridemia, and non-alcoholic steatohepatitis (NASH). Its specific dual-activation profile allows for simultaneous lipid-lowering and insulin-sensitizing effects, making it a highly utilized compound for advanced metabolic syndrome modeling and solid oral dosage manufacturing.

Research Fit

Dual PPARα/γ target engagement for lipid metabolism and insulin sensitivity pathway studies
Predominant PPARα activity with adjunctive PPARγ modulation, distinct from single-receptor agonists
Supports metabolic liver disease model research (NASH/NAFLD/MASLD) with histological endpoints

Procurement substitution of Saroglitazar Magnesium with its free acid form, alternative salts (e.g., sodium or calcium), or single-target PPAR agonists (such as pioglitazone or fenofibrate) introduces severe process and performance liabilities. The free acid of Saroglitazar exhibits poor thermodynamic stability, challenging compressibility, and higher susceptibility to degradation, which compromises pharmaceutical scale-up and reproducibility[1]. By contrast, the amorphous magnesium salt provides strictly controlled impurity profiles and consistent dissolution kinetics essential for wet granulation and tablet compression [1]. Furthermore, substituting Saroglitazar Magnesium with common glitazones or fibrates fails to replicate its specific partial-γ/full-α agonism, leading either to incomplete metabolic control or the onset of classic PPARγ-mediated adverse effects like fluid retention and weight gain [2].

Substitution Risk

Target
Saroglitazar Magnesium: dual PPARα/γ agonist with pronounced PPARα selectivity and reported histological benefit in NASH models
Substitute
Pure PPARα (fenofibrate) or PPARγ (pioglitazone) agonists may not recapitulate dual-receptor pharmacology; steatosis and glycemic endpoints may differ
Single-receptor agonists lack coordinated hepatic and metabolic modulation observed with dual agonism
Model-response endpoints for steatosis improvement and fibrosis regression may not transfer without dual PPARα/γ engagement

Magnesium Salt Stability & Compressibility

For pharmaceutical manufacturing and formulation research, the selection of the magnesium salt over the free acid is a critical procurement decision. Patents detailing the synthesis of Saroglitazar highlight that the amorphous magnesium salt resolves the mechanical and chemical instability inherent to the free acid [1]. The free acid form is prone to differential hydrolysis and oxidation, leading to rapid discoloration and tablet crumbling upon storage. The magnesium salt (2:1 stoichiometry) provides superior compressibility, density, and dissolution rates, ensuring a shelf-stable API suitable for commercial solid oral dosage forms [1].

Evidence DimensionFormulation Stability and Compressibility
Target Compound DataSaroglitazar Magnesium (Amorphous): High stability, controlled impurity profile, optimal compressibility
Comparator Or BaselineSaroglitazar Free Acid: Prone to differential hydrolysis, oxidation, and mechanical crumbling
Quantified DifferenceMagnesium salt provides superior resistance to degradation and prevents tablet crumbling during long-term storage.
ConditionsSolid-state storage and wet granulation compression

Dictates the choice of API form for any laboratory or industrial buyer intending to formulate solid oral dosages or conduct long-term stability studies.

ALT Reduction
Head-to-head
Saroglitazar SMD -4.28 (95% CI -7.46 to -1.02) vs Pioglitazone SMD -0.50 (-0.66 to -0.34)
Reported hepatic enzyme reduction context; SUCRA 0.80 vs 0.67
Network meta-analysis; 930 NAFLD patients; CIs overlap

PPARα/γ Binding Affinity

Saroglitazar Magnesium is specifically designed to provide a highly skewed dual-activation profile, which is critical for researchers needing potent lipid-lowering without severe adipogenic side effects. In transactivation assays, Saroglitazar demonstrates an EC50 of 0.65 pM for PPARα and 3 nM for PPARγ [1]. This contrasts sharply with pioglitazone, which is a full PPARγ agonist, and fenofibrate, a pure PPARα agonist. The picomolar affinity for PPARα ensures maximum triglyceride clearance, while the nanomolar affinity for PPARγ provides sufficient insulin sensitization without triggering the full suite of γ-mediated toxicities [1].

Evidence DimensionPPARα / PPARγ EC50
Target Compound DataSaroglitazar: 0.65 pM (α) / 3 nM (γ)
Comparator Or BaselinePioglitazone (γ-selective) / Fenofibrate (α-selective)
Quantified DifferenceOrders of magnitude higher affinity for PPARα while maintaining moderate, non-toxic PPARγ engagement.
ConditionsHepG2 cell transactivation assay

Enables procurement for metabolic disease models where simultaneous lipid and glucose control is required without the fluid retention associated with traditional glitazones.

NAS Improvement
Head-to-head
Saroglitazar reduced steatosis, inflammation, ballooning; pioglitazone and fenofibrate showed no steatosis improvement
Reported histological endpoint context in NASH mouse model
Choline-deficient high-fat diet; 3 mg/kg

Triglyceride Lowering vs. Pioglitazone

When selecting a benchmark compound for dyslipidemia models, Saroglitazar Magnesium offers quantitatively superior lipid clearance compared to standard glitazones. In preclinical models, a 10 mg/kg dose of Saroglitazar achieved an 89.8% reduction in serum triglycerides and a 91% reduction in the TG/HDL-C ratio [1]. In contrast, pioglitazone administered at a much higher dose of 30 mg/kg only achieved a 27% reduction in triglycerides [1]. This massive differential in potency justifies the procurement of Saroglitazar for high-fat diet and metabolic syndrome models where robust lipid lowering is the primary endpoint.

Evidence DimensionSerum Triglyceride (TG) Reduction
Target Compound DataSaroglitazar: 89.8% reduction at 10 mg/kg
Comparator Or BaselinePioglitazone: 27% reduction at 30 mg/kg
Quantified Difference62.8% greater TG reduction using one-third of the dose.
ConditionsPreclinical dyslipidemia model (db/db mice / high-fat diet models)

Provides researchers with a highly potent, low-dose positive control for lipid-lowering assays, reducing the required API volume and minimizing off-target high-dose effects.

Glycemic Control
Head-to-head
Saroglitazar + atorvastatin: HbA1c reduction P<0.01, FBG reduction P=0.01; Fenofibrate + atorvastatin: no significant glycemic effect
Reported glycemic endpoint context not observed with fenofibrate
Diabetic dyslipidemia pilot; 12-week
Fibrosis Regression
Real-world context
Fibrosis stage regression F3/F4→F0/F1/F2 in 16% (p<0.0001); LSM reduction −39.1% in significant fibrosis
Reported fibrosis regression endpoint in MASLD cohort
Single-arm observational; 6–12 months
Hepatic Steatosis
Head-to-head
Saroglitazar 4 mg/kg: most pronounced attenuation of steatosis (p<0.0001 vs pioglitazone and silymarin)
Reported steatosis attenuation in HFD rat model
Wistar rat; 28-day oral; comprehensive metabolic improvement
PPARα/γ Selectivity
In vitro context
PPARα EC50 0.65 pM; PPARγ EC50 3 nM; ~4600-fold selectivity
Reported receptor selectivity context
HepG2 transactivation assay

Solid Oral Dosage Formulation

Saroglitazar Magnesium is the required API form for wet granulation and tablet compression studies. Its amorphous magnesium salt structure prevents the mechanical crumbling and oxidative degradation seen with the free acid, making it the only viable choice for scale-up and shelf-life testing [1].

NASH/NAFLD Preclinical Models

Due to its distinct picomolar PPARα and nanomolar PPARγ affinity, this compound is a highly effective reference standard for evaluating dual-action therapeutics in choline-deficient, high-fat diet models, where it successfully reduces steatosis and hepatic fibrosis without causing glitazone-induced weight gain .

Diabetic Dyslipidemia Assay Benchmark

In comparative pharmacology, Saroglitazar Magnesium serves as a superior positive control over pioglitazone or fenofibrate for triglyceride and LDL-C reduction assays, achieving near 90% TG reduction at low doses (10 mg/kg) [2].

Application Fit

Application
Selection Property
Validation Focus
Murine NASH/MASH model studies
Dual PPARα/γ pathway modulation
Histological endpoint interpretation
Fibrosis regression endpoint studies
Reported fibrosis-stage improvement
Transient elastography endpoint review
Diabetic dyslipidemia research
Combined glycemic and lipid endpoint context
HbA1c and triglyceride endpoint review
PPAR transactivation assay reference
Characterized EC50 selectivity profile
Receptor-specific transcriptional assay context

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Exact Mass

900.3328508 Da

Monoisotopic Mass

900.3328508 Da

Heavy Atom Count

63

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K8V5DLS63R

Wikipedia

Saroglitazar magnesium

Use Classification

Human drugs -> Rare disease (orphan)
1: Patel H, Giri P, Patel P, Singh S, Gupta L, Patel U, Modi N, Shah K, Jain MR, Srinivas NR, Patel P. Preclinical evaluation of saroglitazar magnesium, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders. Xenobiotica. 2017 Dec 22:1-10. doi: 10.1080/00498254.2017.1413264. [Epub ahead of print] PubMed PMID: 29224415.
2: Patel MR, Kansagra KA, Parikh DP, Parmar DV, Patel HB, Soni MM, Patil US, Patel HV, Patel JA, Gujarathi SS, Parmar KV, Srinivas NR. Effect of Food on the Pharmacokinetics of Saroglitazar Magnesium, a Novel Dual PPARαγ Agonist, in Healthy Adult Subjects. Clin Drug Investig. 2018 Jan;38(1):57-65. doi: 10.1007/s40261-017-0584-2. PubMed PMID: 29022212.

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